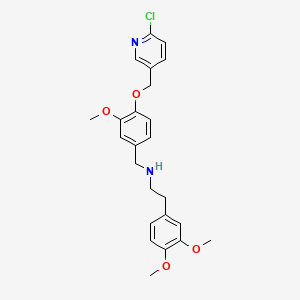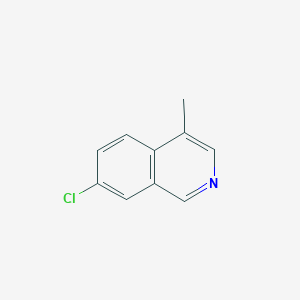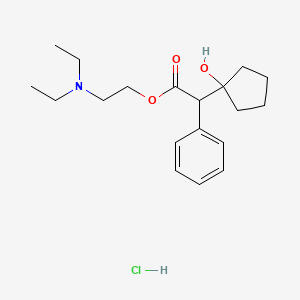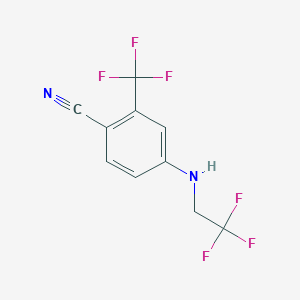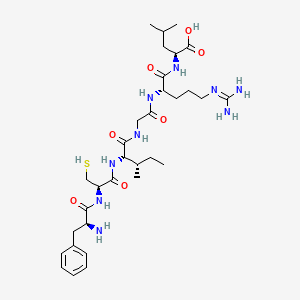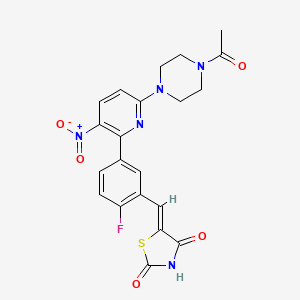![molecular formula C11H12N2O3 B3182472 benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate CAS No. 80082-81-1](/img/structure/B3182472.png)
benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate
Übersicht
Beschreibung
Benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group attached to the nitrogen atom of a carbamate, which is further connected to a 2-oxoazetidin-3-yl moiety. The stereochemistry of the azetidinone ring is specified as (3S), indicating the spatial arrangement of the substituents around the chiral center.
Wirkmechanismus
Target of Action
Benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate is a type of carbamate compound . Carbamates are commonly used as protecting groups for amines, particularly in the synthesis of peptides . The primary target of this compound is the amine group in amino acids and peptides . The role of this compound is to protect the amine group during peptide synthesis, preventing unwanted side reactions .
Mode of Action
The compound interacts with its targets (amine groups) by forming a carbamate linkage . This linkage effectively masks the reactivity of the amine group, allowing other reactions to proceed without interference . The carbamate protecting group can be installed and removed under relatively mild conditions .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis . By protecting the amine groups, it allows for the selective coupling of specific amino acids in a peptide chain . This is particularly important in the synthesis of complex peptides, where the order of amino acid residues must be precisely controlled .
Pharmacokinetics
The carbamate protecting group can be removed under certain conditions, such as exposure to strong acid or heat . This suggests that the compound’s bioavailability could be influenced by factors such as pH and temperature .
Result of Action
The result of the compound’s action is the successful synthesis of peptides with a specific sequence of amino acids . By protecting the amine groups, it prevents unwanted side reactions and ensures the correct order of amino acid residues in the peptide chain .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . For example, the carbamate protecting group can be removed under acidic conditions or upon heating . Therefore, the efficacy and stability of the compound can be controlled by adjusting these environmental parameters .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.
Introduction of the Carbamate Group: The carbamate group can be introduced by reacting the azetidinone with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the Staudinger reaction and subsequent carbamate formation.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize impurities.
Automated Purification: Industrial purification methods include automated column chromatography and crystallization techniques to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Reduction: The azetidinone ring can be reduced to the corresponding azetidine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be removed through catalytic hydrogenation using palladium on carbon (Pd-C) as a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of the azetidinone ring.
Substitution: Catalytic hydrogenation is typically performed under a hydrogen atmosphere with Pd-C as the catalyst.
Major Products Formed
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Reduction: The major product is the azetidine derivative.
Substitution: The major product is the deprotected amine.
Wissenschaftliche Forschungsanwendungen
Benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of β-lactam antibiotics and other pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate: Features a benzyl group and an azetidinone ring.
tert-Butyl N-[(3S)-2-oxoazetidin-3-yl]carbamate: Similar structure but with a tert-butyl group instead of a benzyl group.
Fluorenylmethoxycarbonyl (FMoc) N-[(3S)-2-oxoazetidin-3-yl]carbamate: Features an FMoc group instead of a benzyl group.
Uniqueness
This compound is unique due to its combination of a benzyl group and an azetidinone ring, which provides specific reactivity and stability characteristics. The benzyl group can be selectively removed under mild conditions, making it a versatile protecting group in organic synthesis.
Eigenschaften
IUPAC Name |
benzyl N-[(3S)-2-oxoazetidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10-9(6-12-10)13-11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)(H,13,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXRQYKIEKLAHI-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
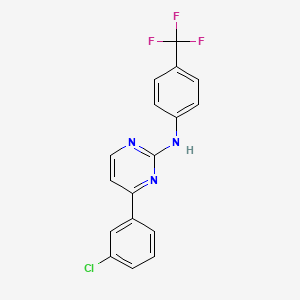
![((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-dicyclohexylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B3182397.png)
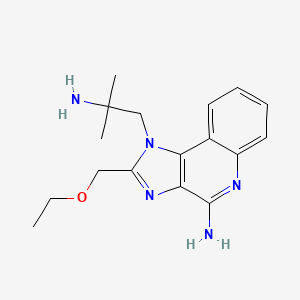
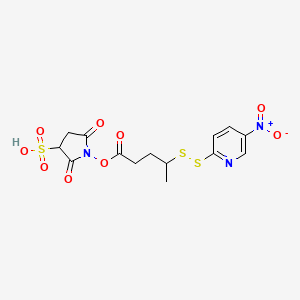

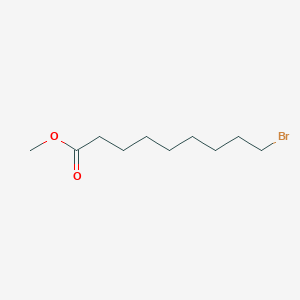

![1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B3182457.png)
